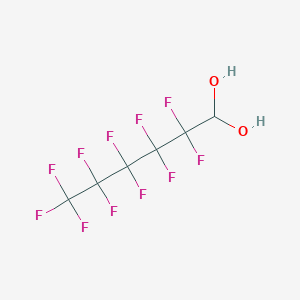

1H-Perfluorohexane-1,1-diol

Description

Contextualization of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com This has led to the broad and significant impact of fluorinated organic compounds across various scientific and industrial fields. numberanalytics.comwikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, lending high thermal stability and chemical resistance to fluorinated compounds. wikipedia.orgnumberanalytics.com These unique characteristics have driven their application in diverse areas, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.orgmdpi.com An estimated 20-25% of commercial pharmaceuticals contain at least one fluorine atom, a testament to fluorine's ability to enhance properties like metabolic stability and bioavailability. mdpi.com In materials science, fluoropolymers are valued for their exceptional properties such as chemical inertness and low friction. numberanalytics.com The continuous development of new fluorination methods allows chemists to synthesize a wide array of organofluorine compounds with tailored properties, further expanding their utility. mdpi.com

Unique Structural and Chemical Characteristics of Geminal Diols

Geminal diols, or gem-diols, are organic compounds that feature two hydroxyl (-OH) groups attached to the same carbon atom. wikipedia.org Generally, these structures are considered unstable and exist in equilibrium with their corresponding carbonyl (aldehyde or ketone) compounds. wikipedia.orgvaia.com This equilibrium typically favors the carbonyl form, as the gem-diol readily loses a molecule of water. wikipedia.orgyoutube.com

However, the stability of a gem-diol can be significantly influenced by the electronic nature of the substituents on the carbon atom bearing the hydroxyl groups. quora.com The presence of strong electron-withdrawing groups, such as halogens, can stabilize the gem-diol. pops.intpageplace.de A classic example is chloral (B1216628) hydrate, where the three electron-withdrawing chlorine atoms on the adjacent carbon stabilize the diol form. wikipedia.org This stabilization is attributed to the inductive effect of the electronegative groups, which reduces the electron density on the central carbon atom and strengthens the C-O bonds. quora.com In some instances, intramolecular hydrogen bonding can also contribute to the increased stability of the gem-diol. youtube.comquora.com

Positioning of 1H-Perfluorohexane-1,1-diol within the Class of Perfluorinated Chemical Entities

This compound belongs to the class of perfluorinated compounds, where most hydrogen atoms have been replaced by fluorine atoms. This extensive fluorination gives the molecule properties characteristic of this class, such as high stability. The powerful electron-withdrawing effect of the perfluoroalkyl chain significantly stabilizes the otherwise unstable gem-diol structure. pops.int This effect is analogous to the stabilization seen in other halogenated hydrates like chloral hydrate. wikipedia.org The stability of such perfluorinated diols is in stark contrast to their non-fluorinated counterparts, which readily dehydrate to form aldehydes or ketones. wikipedia.orgpops.int The study of compounds like this compound provides valuable insights into the influence of perfluoroalkyl groups on the reactivity and stability of adjacent functional groups.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₃F₁₁O₂ |

| Molecular Weight | 316.07 g/mol |

| Appearance | Not specified |

| CAS Number | 904037-24-7 |

Table of this compound Properties

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexane-1,1-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h1,18-19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQOFJJFAGOINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896759 | |

| Record name | (Perfluoropentyl)methanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904037-24-7 | |

| Record name | (Perfluoropentyl)methanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways and Methodologies for 1h Perfluorohexane 1,1 Diol

Reductive Synthesis Routes from Perfluorinated Esters and Related Precursors

The synthesis of fluorinated gem-diols often originates from precursors like perfluorinated esters. These methods typically involve the reduction of a carbonyl group to form the diol.

Conversion of Perfluorinated Diesters to Tetrols and Subsequent Dehydration Reactions

A general, though not directly applied to 1H-Perfluorohexane-1,1-diol in the provided results, strategy for creating diols involves the reduction of diesters. For instance, the reduction of β-lactones using diisobutylaluminium hydride (DIBAL) can yield diols. rsc.org While specific examples for the conversion of perfluorinated diesters to tetrols and their subsequent dehydration to form specific diols like this compound are not detailed in the provided search results, the underlying principle of reducing ester functionalities to alcohol groups is a fundamental concept in organic synthesis. science.gov

Exploration of Hemiacetal and Geminal Diol Interconversion Mechanisms

The stability of geminal diols is a key consideration in their synthesis and handling. Unlike their non-fluorinated counterparts, which are often unstable and readily dehydrate to form carbonyl compounds, fluorinated gem-diols exhibit enhanced stability. quora.com This stability is attributed to the strong electron-withdrawing nature of the perfluoroalkyl group, which destabilizes the corresponding aldehyde or ketone. quora.com

Fluorinated carbonyl compounds readily form hydrates (gem-diols) in the presence of water and hemiacetals in the presence of alcohols. researchgate.netnih.gov The equilibrium between the carbonyl compound, its hydrate, and the corresponding hemiacetal is a dynamic process. researchgate.netlibretexts.org For instance, equilibrium constants for the interconversion between hydrates and hemiacetals have been measured for various fluorinated carbonyl compounds, indicating that electronic effects on this equilibrium are often small. researchgate.net Pentafluoro-gem-diols have been observed to form transient hemiketals when exposed to alcohols, with primary alcohols showing higher conversion rates than secondary or fluorinated alcohols. nih.gov This interconversion is a critical aspect to manage during the synthesis and purification of this compound.

Derivatization Strategies for Amine Labeling in Analytical Applications

This compound has been evaluated as a derivatizing reagent for labeling amine groups in amino acids for analytical purposes. ualberta.ca This strategy is part of a broader field where derivatization is used to enhance the detectability of analytes in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.orgchromatographyonline.comresearchgate.net

The process involves reacting the analyte with a reagent to form a derivative with improved properties for analysis, such as increased volatility or enhanced detector response. researchgate.netgcms.cz Fluorinated derivatizing agents, in particular, can lead to enhanced detectability with electron capture detectors (ECD) in GC. libretexts.orggcms.cz The use of this compound for labeling amino acids has shown promise for precise quantitative analysis, with reliable linear regression and low relative standard deviations. ualberta.ca

| Derivatization Reagent | Analyte | Analytical Technique | Benefit |

| This compound | Amino Acids (amines) | SALDI-MS | Precise quantitative analysis. ualberta.ca |

| Fluorinated Acyl Groups | General | GC-ECD | Enhanced detectability. libretexts.org |

| NBD-F | Primary and Secondary Amines | HPLC | Fluorescent labeling for detection. dojindo.com |

Investigation of Radical Addition Reactions for Fluorinated Diol Precursors

Radical addition reactions represent a powerful tool for the synthesis of fluorinated molecules, including precursors to fluorinated diols. researchgate.netnih.gov These reactions often involve the addition of a radical species across a double or triple bond.

One strategy involves the radical telomerization of an alkene, such as 3,3,3-trifluoropropene, with a diiodoperfluoroalkane like 1,6-diiodoperfluorohexane. acs.org The resulting diadduct can then be further reacted and hydrolyzed to produce α,ω-diols. acs.org Another approach is the radical addition of 1-iodoperfluorohexane to allyl alcohol, which, after reduction, yields a fluorinated alcohol. researchgate.net This two-step procedure can be extended to the synthesis of telechelic fluorinated diols from 1,6-diiodoperfluorohexane. researchgate.net

Visible-light-induced atom transfer radical addition has also been developed for the synthesis of perfluorinated N-heterocycles from 1,n-enynes and perfluoroalkyl halides. acs.org These methods highlight the versatility of radical chemistry in constructing complex fluorinated architectures that can serve as precursors to diols.

Methodological Advancements in Green Chemistry for Fluorinated Diol Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fluorinated compounds. colab.ws

One notable advancement is the development of non-isocyanate polyurethane synthesis methods. kobe-u.ac.jpeurekalert.org In a collaboration between Kobe University and AGC Inc., a method was developed that uses a fluorinated carbonate, synthesized via a photo-on-demand method, as a raw material. kobe-u.ac.jpeurekalert.org This fluorinated carbonate reacts with diols to form a polyurethane precursor (biscarbonate), which then reacts with a diamine to produce polyurethane. kobe-u.ac.jpeurekalert.org This process avoids the use of highly toxic isocyanates and allows for the recovery and reuse of the fluorinated alcohol byproduct, contributing to a more sustainable process. eurekalert.org While this specific example does not directly produce this compound, it illustrates a green chemistry approach that could potentially be adapted for the synthesis of fluorinated diols or their derivatives.

The use of milder reaction conditions, such as visible-light-induced reactions, also aligns with the goals of green chemistry by reducing energy consumption and often allowing for more selective transformations. acs.orgacs.org

Mechanistic Aspects of 1h Perfluorohexane 1,1 Diol Reactivity

Reactivity Profiling of the Geminal Diol Moiety

The geminal diol (or gem-diol) functional group consists of two hydroxyl groups bonded to the same carbon atom. In most organic compounds, this arrangement is unstable and readily dehydrates to form a carbonyl group. However, in 1H-Perfluorohexane-1,1-diol, the gem-diol is significantly stabilized. This enhanced stability is a direct consequence of the strong inductive electron-withdrawing effect of the adjacent perfluorohexyl (C₅F₁₁) chain. Electron-withdrawing groups favor the hydrated, gem-diol form over the corresponding aldehyde. For instance, the equilibrium constant for the hydration of hexafluoroacetone (B58046) to its gem-diol is approximately 10⁶, a stark contrast to acetone's constant of 10⁻³, highlighting the profound influence of fluorine substituents. wikipedia.orglibretexts.org

Despite its relative stability, the gem-diol moiety of this compound remains a reactive center. Key aspects of its reactivity profile include:

Equilibrium with Aldehyde: The diol exists in equilibrium with its corresponding aldehyde, 1H-perfluorohexanal. While the equilibrium favors the diol, the aldehyde is present and can participate in reactions typical of carbonyl compounds.

Hemiketal Formation: In the presence of alcohols, fluorinated gem-diols can form transient hemiketals. nih.govnih.gov Studies on analogous pentafluoro-gem-diols have shown through ¹⁹F NMR that these hemiketals form readily, with conversion rates being higher for primary alcohols compared to more sterically hindered secondary alcohols. nih.govnih.gov This transient intermediate can be trapped, for example, through intramolecular cyclization, to form stable and more complex fluorinated structures. nih.gov The isolation of these hemiketals is often challenging, as they can revert to the parent gem-diol upon purification attempts or the addition of water. nih.gov

Precursor to Reactive Intermediates: The gem-diol can serve as a precursor to other valuable reactive intermediates. For example, highly fluorinated gem-diols are known to generate difluoroenolates through processes like carbon-carbon bond cleavage, which can then be used in a variety of synthetic applications to build complex fluorinated molecules. nih.govresearchgate.net

Elucidation of Reaction Pathways in Derivatization Processes

Derivatization of this compound involves the chemical modification of its geminal diol group to yield new functional groups. These processes are crucial for both analytical applications and the synthesis of novel fluorinated compounds.

A significant application is its use as a derivatizing agent for analytical chemistry. Research has demonstrated that this compound is an effective reagent for labeling amine groups in amino acids. ualberta.ca This "fluorous labeling" facilitates analysis by techniques such as surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS). ualberta.ca The derivatized amino acids show reliable quantitative results, indicating a predictable and efficient reaction pathway. ualberta.ca While the precise mechanism in this context is not fully detailed, it likely involves the reaction of the amine with the aldehyde form of the diol to form a Schiff base, which may then be stabilized. The perfluorohexyl tag increases the mass of the analyte and allows for selective separation via fluorine-fluorine interactions. ualberta.ca

Beyond analytical labeling, the reactivity of the gem-diol allows for several synthetic transformations:

Oxidation: The diol can be oxidized to form the corresponding perfluorinated carboxylic acid using strong oxidizing agents.

Reduction: Conversely, reduction of the diol can produce other fluorinated alcohols.

Substitution: The hydroxyl groups can be substituted with other functionalities, such as halogens, using appropriate reagents.

Esterification and Etherification: Standard reactions for alcohols, such as esterification with carboxylic acids or their derivatives and ether formation, are plausible pathways for derivatization, though the electronic effects of the perfluoroalkyl chain will influence reaction conditions. acs.org

A key reaction pathway for related fluorinated gem-diols involves C-C bond cleavage to generate a difluoroenolate or a sulfonyl anion, which can then act as a nucleophile in subsequent reactions, such as Sₙ2' additions. researchgate.netacs.org This highlights a mode of reactivity where the gem-diol acts as a precursor to a carbanionic species, expanding its synthetic utility beyond simple functional group interconversion. acs.org

Influence of the Perfluorinated Alkyl Chain on Reaction Kinetics and Selectivity

The C₅F₁₁CH₂- group exerts a powerful influence on the reaction kinetics and selectivity of the geminal diol through a combination of electronic and steric effects.

Electronic Effects: The perfluoroalkyl chain is one of the strongest electron-withdrawing groups in organic chemistry. This property has several kinetic consequences:

Enhanced Acidity: The inductive effect significantly increases the acidity of the hydroxyl protons compared to non-fluorinated diols. rsc.org This can accelerate base-catalyzed reactions where deprotonation of the hydroxyl group is a key step.

Carbonyl Electrophilicity: It greatly increases the electrophilicity of the carbonyl carbon in the corresponding aldehyde form, making it more susceptible to nucleophilic attack. This would accelerate derivatization reactions involving nucleophiles like amines.

Stabilization of Intermediates: The electron-withdrawing nature stabilizes negative charges on adjacent atoms. This effect is critical in pathways that involve the formation of anionic intermediates. In studies of polyfluoroalkyl phosphate (B84403) hydrolysis, the electron-withdrawing fluorine substituents were found to make the compounds hydrolyze, on average, 100 times faster than their non-fluorinated analogs. scholaris.ca

Steric and Solvation Effects: The perfluoroalkyl chain is not only electronically demanding but also sterically bulky and conformationally distinct from hydrocarbon chains, often adopting a helical structure. rsc.org

Steric Hindrance: The size of the perfluorohexyl group can sterically hinder the approach of reactants to the gem-diol moiety, potentially slowing down reactions or influencing stereoselectivity by favoring attack from the less hindered face. rsc.org This effect is evident in the differing rates of hemiketal formation between primary and secondary alcohols. nih.gov

The kinetic impact of the perfluoroalkyl chain can be summarized by its effect on the transition state of a given reaction. For reactions involving nucleophilic attack on the carbonyl carbon, the electron-withdrawing nature of the chain stabilizes the developing negative charge on the oxygen atom in the transition state, thus lowering the activation energy and increasing the reaction rate. Conversely, for reactions where the diol's oxygen acts as a nucleophile, its reduced electron density would be expected to decrease the rate of reaction.

Interactive Table: Hemiketal Formation from a Pentafluoro-gem-diol with Various Alcohols

The following table, based on data from studies of a similar pentafluoro-gem-diol, illustrates the influence of the alcohol's structure on the kinetics of transient hemiketal formation, a key reaction of the gem-diol moiety. nih.gov The conversion percentage reflects the position of the equilibrium and is indicative of the reaction's favorability.

Sophisticated Spectroscopic and Chromatographic Characterization of 1h Perfluorohexane 1,1 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable method for the unambiguous structural determination of organic molecules, offering detailed information about the chemical environment of specific nuclei. For fluorinated compounds like 1H-Perfluorohexane-1,1-diol, both ¹H and ¹⁹F NMR are particularly informative.

¹H NMR spectroscopy provides critical data on the number and connectivity of protons within a molecule. In fluorinated diols, the chemical shifts and coupling constants of the protons are significantly influenced by the neighboring electronegative fluorine atoms. osti.gov For instance, in fluorinated telomer alcohols, the protons on the carbon adjacent to the perfluoroalkyl chain exhibit characteristic shifts and couplings. osti.gov The analysis of these spectra allows for the precise determination of the proton environment.

Interactive Data Table: Representative ¹H NMR Data for Fluorinated Alcohols

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7,7,7-Trifluoroheptan-1-ol | CDCl₃ | 3.64 | t | 6.6 | -CH₂OH |

| 7,7,7-Trifluoroheptan-1-ol | CDCl₃ | 2.13-2.00 | m | -CH₂-CF₃ | |

| 1H,1H,2H,2H-Perfluoro-1-decanol |

Note: 't' denotes a triplet, and 'm' denotes a multiplet. Data is illustrative and based on similar structures.

¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to well-resolved spectra. scholaris.caicpms.cz The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing detailed information about the different fluorine atoms within the perfluoroalkyl chain of this compound. scholaris.ca The coupling between neighboring fluorine atoms (JFF) and between fluorine and hydrogen atoms (JFH) provides further structural insights. icpms.cz For example, the diastereomeric ratio of fluorinated compounds can be calculated using ¹⁹F NMR peak areas. rsc.org

Interactive Data Table: Representative ¹⁹F NMR Data for Fluorinated Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 7,7,7-Trifluoroheptan-1-ol | CDCl₃ | -66.5 | t, 10.9 | -CF₃ |

| 2-Benzyl-3,3,3-trifluoropropan-1-ol (cis) | CDCl₃ | -62.5 | s, br | -CF₃ |

| 2-Benzyl-3,3,3-trifluoropropan-1-ol (trans) | CDCl₃ | -68.6 | d, 7.90 | -CF₃ |

Note: 't' denotes a triplet, 's' a singlet, 'br' broad, and 'd' a doublet. Data is illustrative and based on similar structures.

Application of 1H NMR Spectroscopy for Proton Environment Analysis

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of compounds, as well as for elucidating their structure through fragmentation analysis.

Surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS) is a matrix-free LDI-MS technique that is particularly useful for the analysis of small molecules, as it reduces background interference. researchgate.net In the context of this compound, it has been evaluated as a derivatization reagent for labeling amine groups in amino acids. ualberta.ca This fluorous derivatization increases the mass of the analytes, moving them to a less crowded region of the mass spectrum and enabling separation from unlabeled compounds, which improves sensitivity in SALDI-MS analysis. ualberta.ca The quantitative results of derivatives labeled with this compound show reliable linear regression, indicating its potential for precise quantitative analysis. ualberta.ca

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile per- and polyfluoroalkyl substances (PFAS). chromatographytoday.comnih.govepa.govosti.gov While liquid chromatography-mass spectrometry (LC-MS) is more common for PFAS analysis, GC-HRMS is a valuable complementary technique, especially for volatile PFAS. chromatographytoday.comshimadzu.com The use of HRMS provides high accuracy and resolution, allowing for the determination of chemical formulas and structures of complex PFAS. chromatographytoday.com Workflows have been developed for the suspect screening and non-targeted analysis of PFAS using GC-HRMS, which involves studying retention indices and fragmentation patterns. nih.govepa.govosti.gov

Surface Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) in Derivatization Studies

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. photometrics.net The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. savemyexams.com

For this compound, FTIR spectroscopy can identify key functional groups. The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The strong electron-withdrawing effect of the fluorine atoms influences the O-H stretching frequency. researchgate.net The C-F bonds in the perfluoroalkyl chain give rise to strong, characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. nih.gov The C-H stretching vibrations of the single proton would be observed around 2850-3000 cm⁻¹. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) serves as a molecular fingerprint, allowing for the definitive identification of the compound. savemyexams.com

Interactive Data Table: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Alkyl | C-H stretch | 2850 - 3000 |

| Fluoroalkane | C-F stretch | 1100 - 1300 (strong) |

| Carbonyl (from potential oxidation) | C=O stretch | ~1719 |

Data is based on general ranges and specific values for related fluorinated compounds. mdpi.com

Computational Investigations and Theoretical Frameworks for 1h Perfluorohexane 1,1 Diol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 1H-Perfluorohexane-1,1-diol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. nih.gov

Methodologies and Findings:

Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of fluorinated organic compounds due to its balance of computational cost and accuracy. nih.govresearchgate.net Functionals such as B3LYP and M06-2x are commonly employed, often paired with Pople-style basis sets like 6-31G* or more extensive sets like aug-cc-pVTZ for higher accuracy. rsc.orgsciencepublishinggroup.comscirp.org

Calculations on similar molecules, such as fluorinated ethanols, have shown that the M06-2x functional provides reliable thermochemical data. sciencepublishinggroup.comscirp.org The stability of PFAS is also linked to the high bond dissociation energies (BDEs) of C-F bonds, which can be accurately computed using DFT methods. acs.org For this compound, the geminal diol structure introduces additional complexity due to intramolecular hydrogen bonding possibilities between the two hydroxyl groups, which would be a key feature to investigate via quantum chemical calculations.

Table 5.1: Typical Parameters for Quantum Chemical Calculations of Fluorinated Alcohols

| Parameter | Typical Method/Basis Set | Application for this compound |

| Geometry Optimization | DFT (e.g., M06-2x, B3LYP) / 6-31+G(d,p) | Determination of the lowest energy structure, including bond lengths and angles. |

| Thermochemistry | DFT (e.g., M06-2x) / Isodesmic Reactions | Calculation of enthalpy of formation and bond dissociation energies to assess molecular stability. scirp.orgacs.org |

| Electronic Properties | Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution, orbital interactions, and hyperconjugation effects. researchgate.net |

| Solvation Effects | Polarizable Continuum Models (e.g., SMD, IEFPCM) | Modeling the influence of different solvents on the compound's stability and structure. researchgate.netresearchgate.net |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is a powerful tool for predicting spectroscopic data, which is crucial for identifying and characterizing compounds like this compound. Furthermore, understanding its conformational landscape is key to explaining its physical and chemical behavior.

Methodologies and Findings:

The conformational profile of perfluorinated alkanes is known to favor helical structures, which is a significant deviation from the zigzag preference of their non-fluorinated counterparts. mines.edu This tendency is driven by factors including hyperconjugation. researchgate.net For this compound, the bulky and polar gem-diol group would compete with the fluorinated chain's preference for a helical arrangement, leading to a complex conformational landscape. Detailed conformational analysis, typically performed by scanning the potential energy surface through rotation of dihedral angles, is necessary to identify stable conformers. acs.orgnih.gov

DFT calculations are widely used to predict NMR chemical shifts. nih.gov For fluorinated compounds, 19F NMR is particularly informative. Protocols have been developed to compute 19F NMR chemical shifts with high accuracy (within 4 ppm of experimental values) using methods like the ωB97XD functional with a 6-31+G(d,p) basis set. nih.govnsf.gov These predictions can help assign specific signals to fluorine atoms in different positions along the chain and can differentiate between various conformers. nih.gov The inclusion of dispersion corrections in the DFT method has been shown to improve the accuracy of predicted NMR parameters for PFAS. nih.gov

Table 5.2: Illustrative Conformational Data for a Related Fluorinated Alkane (anti-2,4-difluoropentane)

| Conformer (Dihedral Angles) | Relative Energy (kJ/mol) in Vacuum (M05-2X/6-311+G**) | Population (%) in Vacuum |

| aa | 0.00 | 97.4 |

| ag+ | 7.82 | 1.3 |

| g+g+ | 16.23 | 0.0 |

| g+g- | 23.35 | 0.0 |

| Data adapted from conformational analysis of similar fluorinated systems to illustrate typical computational outputs. acs.org |

Molecular Modeling for Intermolecular Interactions and Solvation Effects

The behavior of this compound in condensed phases is governed by its interactions with surrounding molecules (intermolecular forces) and the solvent. Molecular modeling, particularly molecular dynamics (MD) simulations, provides a framework for studying these dynamic processes.

Methodologies and Findings:

MD simulations utilize classical force fields (like GAFF or OPLS-AA) to model the interactions between thousands of molecules over time, offering insights into bulk properties and dynamic behavior. mdpi.comresearchgate.netua.pt For PFAS, these simulations are critical for understanding their amphiphilic nature, where the fluorinated tail is hydrophobic and lipophobic, and the functional headgroup is hydrophilic. rsc.orgnih.gov In this compound, the two hydroxyl groups provide a strongly polar head capable of forming hydrogen bonds, while the perfluorohexyl chain dictates its interaction with nonpolar environments.

Simulations of similar fluorinated diols have shown that the hydration shell around the fluorinated chain is significantly different from that around a hydrocarbon chain. researchgate.net The hydration shell of fluorinated diols tends to have more defects, such as water molecules with non-donated hydrogen bonds. researchgate.net MD simulations can also elucidate the aggregation behavior of PFAS in solution. Depending on the conditions, these molecules can form micelles or other aggregates, a process driven by the interplay of electrostatic repulsion between headgroups and hydrophobic interactions of the tails. rsc.orgrsc.org

The interaction of the diol's hydroxyl groups with other molecules, particularly through hydrogen bonding, is a key determinant of its solubility and environmental fate. Quantum mechanical methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy between the diol and a solvent molecule (e.g., water) into physically meaningful components like electrostatics, exchange, induction, and dispersion, providing a detailed picture of the noncovalent forces at play. researchgate.net

Table 5.3: Predicted Interaction Properties for Perfluoroalkyl Substances (PFAS)

| Property | Compound Type | Observation from Computational Studies |

| Air-Water Partitioning | Perfluoroalkyl Acids (PFCAs) | Partition coefficients are expected to increase with the length of the perfluorinated chain due to increased hydrophobicity. rsc.org |

| Adsorption to Surfaces | PFCAs and PFSAs | Adsorption is influenced by headgroup chemistry and pH. Protonated headgroups at low pH can enhance adsorption to surfaces like graphene. rsc.orgrsc.org |

| Membrane Interaction | Anionic PFAS | The free energy of insertion into a lipid membrane becomes more favorable with increasing fluoroalkyl chain length. acs.org |

| Intermolecular Forces | Fluorinated Compounds | Weak C-F···F-C and C-H···F interactions, though often considered weak, can play a significant role in guiding crystal structures. rsc.orgnih.gov |

Advanced Research Applications and Methodological Development

Applications in Advanced Analytical Chemistry

The highly fluorinated nature of 1H-Perfluorohexane-1,1-diol makes it an excellent candidate for fluorous labeling strategies, significantly enhancing the sensitivity and selectivity of analytical methods.

In metabolomics, the rapid and precise detection of low molecular weight metabolites, such as amino acids, is crucial for disease diagnosis. ualberta.ca this compound has been successfully evaluated as a derivatization reagent for labeling the amine groups of amino acids. ualberta.ca This process, known as fluorous labeling, involves tagging the analyte with a fluorine-rich molecule. ualberta.ca

The primary benefits of this strategy include:

Mass Shifting : The derivatization increases the mass of the analytes, moving their signals to a higher, less crowded region of the mass spectrum, which reduces background interference. ualberta.ca

Enhanced Separation : The fluorous tag imparts a strong affinity for perfluoro-coated surfaces. ualberta.ca This property is exploited in techniques like Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS), where fluorous-labeled derivatives can be selectively retained on a specially prepared chip surface while salts and other matrix interferences are washed away. ualberta.ca This on-chip cleanup significantly improves the sensitivity of the analysis. ualberta.ca

A major challenge in analytical chemistry is the accurate quantification of analytes within complex biological matrices like blood serum, due to the presence of interfering substances such as salts and proteins. ualberta.ca The use of this compound as a labeling agent has been shown to be highly effective in overcoming these issues. ualberta.ca

Research has demonstrated that amino acids labeled with this compound yield quantitative results with reliable linear regression. ualberta.ca Furthermore, the relative standard deviations in the intensity ratios between the analyte and an internal standard are low, which indicates a high potential for precise and accurate quantification of amino acids in real-world biological samples. ualberta.ca This methodology provides a robust approach for matrix-free analysis using techniques like SALDI-MS on nanoporous silicon surfaces. ualberta.ca

| Application Area | Technique Used | Key Finding | Reference |

|---|---|---|---|

| Metabolomics (Amino Acid Labeling) | Fluorous Derivatization, SALDI-MS | Serves as an effective derivatization reagent for amine groups in amino acids. | ualberta.ca |

| Quantitative Analysis | SALDI-MS with on-chip cleanup | Enables reliable linear regression and low relative standard deviations for precise quantification in biological matrices. | ualberta.ca |

| Signal Enhancement | SALDI-MS | Shifts analyte mass to a less background-obscured region and allows for selective retention, improving sensitivity. | ualberta.ca |

Development of Fluorous Labeling Strategies in Metabolomics Research

Polymer Science and Materials Engineering: Integration of Fluorinated Diol Motifs

The integration of fluorinated segments into polymers is a well-established strategy for creating materials with unique properties. While the use of fluorinated diols is common, the specific role of the 1,1-diol isomer is less documented.

The design of fluorinated polymers hinges on leveraging the unique properties of the carbon-fluorine bond and the perfluoroalkyl chain. Incorporating a motif such as a perfluorohexane (B1679568) group, whether from a 1,1-diol or another precursor, is guided by several key principles to achieve tailored architectural features:

Low Surface Energy : The presence of highly fluorinated chains is a primary method for creating polymers with very low surface energy, leading to hydrophobic and lipophobic surfaces.

Chemical and Thermal Stability : The strength of C-F bonds imparts exceptional chemical inertness and thermal stability to the polymer backbone.

Tailored Hydrophilicity/Hydrophobicity : By creating block copolymers, for instance with oligoethylene glycol (OEG) segments, materials with both hydrophilic and fluorophilic/hydrophobic domains can be designed. uol.de This allows for the creation of amphiphilic surfaces with controlled properties for biotechnological applications. uol.de

Controlling Crystallinity and Solubility : The copolymerization of fluorinated monomers with non-fluorinated monomers is an effective strategy to adjust the crystallinity and improve the solubility and processability of the resulting polymers.

Environmental Behavior and Bio Interactions of Perfluorinated Diols

Environmental Occurrence, Transport, and Persistence of Perfluorinated Compounds in Various Media

Per- and polyfluoroalkyl substances (PFAS), the broad class of chemicals that includes perfluorinated diols, are recognized as persistent organic pollutants with a global distribution. publish.csiro.au Their unique chemical properties, particularly the strength of the carbon-fluorine bond, make them highly resistant to environmental degradation, leading to their characterization as "forever chemicals". iwaponline.comservice.gov.uk This persistence, combined with decades of widespread use in industrial and consumer products, has resulted in their ubiquitous presence in the environment. service.gov.uknumberanalytics.com

PFAS are found in numerous environmental compartments, including the atmosphere, surface water, groundwater, soil, and sediment. numberanalytics.comacs.orgtandfonline.com Studies have detected these compounds in tap water, snow, and rainwater, indicating their integration into the global water cycle. iwaponline.com Their presence is not limited to industrial zones; long-range atmospheric transport allows these compounds to reach remote locations such as the Arctic and the open ocean, far from their original sources. publish.csiro.auacs.orgresearchgate.netenviro.wiki The primary sources of PFAS in the environment include direct industrial discharges, emissions from manufacturing facilities, and indirect release from the use and disposal of consumer products like non-stick coatings and firefighting foams. publish.csiro.autandfonline.comnih.gov

The transport of these compounds is influenced by their molecular structure. enviro.wikiitrcweb.org Many PFAS possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties, causing them to accumulate at interfaces, such as between air and water. nih.gov While many perfluorinated acids (PFAAs) are water-soluble, their precursors, such as fluorotelomer alcohols, can be more volatile. tandfonline.comenviro.wiki These precursors can undergo long-range atmospheric transport and subsequently degrade into the more persistent PFAAs, contributing to their widespread contamination. tandfonline.comnih.govepa.gov The mobility of PFAS in water can lead to the contamination of groundwater resources, and their uptake by plants can introduce them into the food chain. service.gov.uk

Table 1: Occurrence of Perfluorinated Compounds (PFCs) in Environmental Media

| Environmental Medium | General Findings on PFC Occurrence | Key Transport Pathways | Relevant Citations |

|---|---|---|---|

| Air | Detected globally, with concentrations varying between urban, rural, and remote locations. Volatile precursors like FTOHs are often abundant. | Long-range atmospheric transport of both particles and volatile precursors. | publish.csiro.auacs.orgnih.gov |

| Water (Surface, Ground, Tap, Rain) | Ubiquitous presence in aquatic systems worldwide. Higher concentrations are often found in industrialized regions. | Direct discharge, surface runoff, atmospheric deposition, and high mobility in water leading to groundwater contamination. | iwaponline.comservice.gov.uktandfonline.comresearchgate.net |

| Soil & Sediment | Accumulation occurs due to deposition and sorption. Longer-chain PFCs tend to be more hydrophobic and bind to soil and sediments. | Atmospheric deposition, application of contaminated biosolids, and partitioning from contaminated water. | numberanalytics.comunimi.it |

| Biota | Bioaccumulation and biomagnification observed in wildlife, including in remote ecosystems. | Uptake from contaminated water, soil, and consumption of lower trophic-level organisms. | publish.csiro.auenviro.wikinih.gov |

Biogeochemical Transformation and Degradation Pathways of Fluorinated Diols

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, rendering perfluorinated compounds like 1H-Perfluorohexane-1,1-diol highly resistant to degradation. iwaponline.comethz.ch Under typical environmental conditions, perfluoroalkyl acids (PFAAs) are considered terminal products as they resist abiotic and biotic transformation. enviro.wikiitrcweb.org

However, polyfluorinated substances, often referred to as precursors, can undergo transformation. enviro.wikiitrcweb.org These compounds, which are not fully fluorinated, can be partially degraded through various biological and chemical mechanisms, often resulting in the formation of stable PFAAs as end products. enviro.wikiepa.gov For example, fluorotelomer alcohols (FTOHs) can be microbially transformed in environments like wastewater treatment plants and soil to form perfluorinated carboxylic acids (PFCAs). epa.govresearchgate.net The fungus Cunninghamella elegans has been shown to biotransform 6:2 FTOH into a variety of fluorinated metabolites. researchgate.net

While complete defluorination of perfluorinated chains is rare, some microorganisms have demonstrated the ability to break the C-F bond in specific contexts. Studies on other fluoroaromatic compounds, such as 3-fluorobenzoate (B1230327), have identified enzymatic pathways involving dioxygenases that initiate degradation. ethz.ch In some bacteria, the degradation of 3-fluorobenzoate can proceed via 1,6-dioxygenation, which leads to the formation of intermediates that eventually release fluoride (B91410) ions. ethz.ch Similarly, the bacterium Pseudomonas putida has been shown to biodegrade 2,2-difluoro-1,3-benzodioxole, with a proposed mechanism for the transformation of the dihydrodiol metabolite that results in the release of two fluoride ions. nih.gov These findings suggest that while highly challenging, enzymatic defluorination is not impossible, though the pathways for perfluorinated diols specifically are not well-defined. The toxicity of the released fluoride ion to microorganisms may be one reason why such degradation pathways are uncommon. researchgate.net

Molecular-Level Interactions with Biological Systems

In vitro studies provide a means to investigate the direct interactions between perfluorinated compounds and specific biological molecules, offering insight into potential mechanisms of toxicity. Research has shown that various PFAS can bind to important proteins, potentially disrupting their normal physiological functions.

A significant area of investigation is the interaction of PFAS with the thyroid hormone system. nih.govnih.gov A comprehensive screening of 136 diverse PFAS against seven key molecular targets within the thyroid axis revealed that while most compounds had weak activity, several showed a notable ability to bind to the serum transport protein transthyretin (TTR). nih.govnih.gov This interaction is significant because TTR is crucial for transporting thyroid hormones and vitamin A in the blood; competitive binding by PFAS could disrupt this transport.

Another critical target is the liver fatty acid-binding protein (L-FABP), which is abundant in liver cells and plays a key role in the uptake and transport of fatty acids. nih.gov A study investigating the binding of 17 different PFCs to human L-FABP found that perfluorinated carboxylic acids (PFCAs) and perfluorinated sulfonic acids (PFSAs) could bind to the protein, whereas two fluorotelomer alcohols did not show detectable binding. nih.gov The binding affinity of PFCAs increased with the length of their carbon chain up to eleven carbons. nih.gov Molecular docking simulations indicated that these interactions are driven primarily by hydrophobic forces and hydrogen bonding. nih.gov Such binding could potentially displace endogenous fatty acids, interfering with lipid metabolism. nih.gov Furthermore, computational modeling studies have predicted that various PFAS may interact with a range of nuclear receptors, suggesting a potential to act as endocrine and metabolic disruptors. nih.gov

Table 2: Summary of In Vitro Interactions of PFAS with Molecular Targets

| PFAS Class Studied | Molecular Target | Key Finding | Potential Implication | Relevant Citations |

|---|---|---|---|---|

| Diverse PFAS (136 compounds) | Human Transthyretin (hTTR) | Several PFAS showed binding activity, with potency for some similar to model inhibitors. | Disruption of thyroid hormone and vitamin A transport. | nih.govnih.gov |

| PFCAs and PFSAs | Human Liver Fatty Acid-Binding Protein (L-FABP) | Binding affinity was dependent on carbon chain length and functional group. Driving forces were hydrophobic and hydrogen-bonding interactions. | Interference with fatty acid transport and lipid homeostasis in the liver. | nih.gov |

| Diverse PFAS | Nuclear Receptors (e.g., GR, AR) | In silico models predict that certain PFAS can bind strongly to various nuclear receptors. | Potential for endocrine and metabolic disruption. | nih.gov |

| PFOS | BALB/c 3T3 cells (Cell Transformation Assay) | Induced malignant, cancer-like changes in cells at concentrations ≥50 ppm. | Suggests a potential for carcinogenicity through non-genotoxic mechanisms. | altex.org |

Model organisms are essential for understanding how chemical exposures can affect development and for elucidating the underlying molecular mechanisms. Studies using zebrafish (Danio rerio) and the African clawed frog (Xenopus laevis) have provided specific evidence of developmental toxicity for perfluorinated diols.

In one study, the developmental toxicity of 17 structurally diverse PFAS was evaluated in Xenopus laevis embryos. researchgate.net Among the tested chemicals, only two induced clear, concentration-dependent developmental toxicity: perfluorohexanesulfonamide (B1313380) and 1H,1H,10H,10H-perfluorodecane-1,10-diol (FC10-diol) . researchgate.net Exposure to FC10-diol resulted in a significant increase in mortality at concentrations of 2.5 and 5 mg/L, and 100% of the surviving embryos were malformed at concentrations of 1.25 and 2.5 mg/L. researchgate.net The most sensitive endpoint was the developmental stage achieved, which was significantly affected at 1.25 mg/L for FC10-diol. researchgate.net

A similar investigation using developing zebrafish screened 15 different PFAS to characterize their transcriptomic responses and link them to developmental effects. frontiersin.org This study included two perfluorinated diols. One of these, 1H,1H,10H,10H-Perfluorodecane-1,10-diol (identified as PFAS 13 in the study), caused the most substantial transcriptional changes of all chemicals tested, altering the expression of 3,715 genes. frontiersin.org The observed developmental effects in zebrafish exposed to various PFAS included edema, craniofacial malformations, bent body axis, and mortality. frontiersin.org Such widespread changes in gene expression point to multiple and complex mechanisms of action that can disrupt the highly regulated process of embryonic development. Animal studies on other PFAS have also linked developmental exposure to adverse outcomes related to growth, metabolism, and immune function. nih.govucdavis.edu

Table 3: Developmental Impacts of Perfluorinated Diols in Model Organisms

| Model Organism | Compound | Observed Developmental Effect | Mechanistic Insight | Relevant Citations |

|---|---|---|---|---|

| African Clawed Frog (Xenopus laevis) | 1H,1H,10H,10H-perfluorodecane-1,10-diol (FC10-diol) | Increased mortality and 100% incidence of malformations in surviving embryos at specific concentrations. Delayed developmental stage. | Demonstrates clear concentration-dependent developmental toxicity. | researchgate.net |

| Zebrafish (Danio rerio) | 1H,1H,10H,10H-Perfluorodecane-1,10-diol | Induced the most significant transcriptional changes among 15 PFAS tested, affecting 3,715 genes. | Suggests interference with numerous fundamental genetic pathways essential for normal development. | frontiersin.org |

Q & A

Q. What experimental precautions are critical when handling 1H-Perfluorohexane-1,1-diol in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hoods are used for volatile procedures .

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) in well-ventilated areas to minimize oxidation or degradation .

- Waste Disposal : Follow institutional guidelines for fluorinated compounds. Avoid aqueous discharge due to potential environmental persistence .

Q. How can researchers verify the purity of this compound after synthesis?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) to separate impurities.

- Spectroscopy : Confirm structural integrity via NMR (δ range: -70 to -130 ppm for CF/CF groups) and FT-IR (C-F stretching at 1100–1250 cm) .

- Elemental Analysis : Compare measured fluorine content (>98%) with theoretical values to assess purity .

Q. What are the key physicochemical properties influencing experimental design with this compound?

Methodological Answer:

- Hydrophobicity : High log P (>4) necessitates solvent optimization (e.g., fluorinated alcohols or ethers) for solubility .

- Thermal Stability : Conduct TGA analysis to determine decomposition temperature (>200°C under nitrogen) for high-temperature applications .

Advanced Research Questions

Q. How can researchers analyze environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- Environmental Sampling : Use solid-phase extraction (SPE) with activated carbon cartridges to isolate the compound from water/soil matrices. Quantify via LC-MS/MS (MRM transitions for m/z 300→F fragments) .

- Bioaccumulation Studies : Expose model organisms (e.g., zebrafish) to -labeled compound; measure tissue concentrations over time using scintillation counting .

- Degradation Pathways : Perform ozonation or UV/HO treatments to identify breakdown products (e.g., shorter-chain perfluorinated acids) via high-resolution mass spectrometry .

Q. What strategies mitigate data contradictions in toxicity studies of this compound?

Methodological Answer:

- Standardized Protocols : Adopt OECD guidelines for acute toxicity (e.g., OECD 203 for aquatic organisms) to ensure reproducibility .

- Contaminant Screening : Pre-test batches for trace PFAS impurities (e.g., perfluorohexanoic acid) using GC-ECD or TOF-MS .

- Dose-Response Modeling : Use Hill equation models to account for non-linear effects in cytotoxicity assays (e.g., MTT tests on HepG2 cells) .

Q. How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

- Oxidative Stability : Monitor peroxide formation via iodometric titration; add inhibitors (e.g., BHT) for long-term storage .

- pH Sensitivity : Conduct stability trials in buffered solutions (pH 2–12) and analyze degradation kinetics using NMR .

| Condition | Stability Outcome | Reference |

|---|---|---|

| Ambient light/air | Gradual oxidation (~5% loss in 30 days) | |

| Dark/N atmosphere | Stable for >6 months | |

| High humidity (>80%) | Hydrolysis to perfluorohexanoic acid |

Methodological Challenges

Q. What advanced techniques resolve structural ambiguities in fluorinated diol derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.